Pleconaril-d8 (Major)

説明

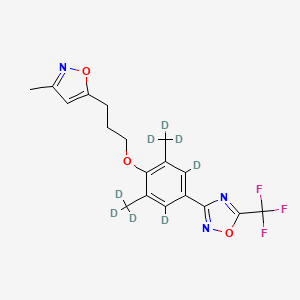

Pleconaril-d8 (Major) is an antiviral drug from the viral capsid inhibitor class . It is manufactured by Schering-Plough and intended for the prevention of acute asthma exacerbations and common cold symptoms in asthmatic patients who have had exposure to picornavirus . It acts by inhibiting viral replication .

Synthesis Analysis

The core structure of pleconaril, a well-known antienteroviral drug candidate, has been used for the synthesis of novel compounds with O-propyl linker modifications . Some original compounds with four different linker patterns, such as sulfur atom, ester, amide, and piperazine, were synthesized according to five synthetic schemes .Molecular Structure Analysis

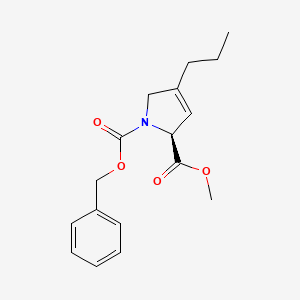

Pleconaril-d8 (Major) is a small molecule with a chemical formula of C18H18F3N3O3 . It has a molecular weight of 381.349 Da . The molecular structure of Pleconaril-d8 (Major) can be analyzed using ChemDraw .Chemical Reactions Analysis

Pleconaril-d8 (Major) acts by inhibiting viral replication . It binds to a hydrophobic pocket in viral protein 1, the major protein which makes up the capsid (shell) of picornaviruses .Physical and Chemical Properties Analysis

Pleconaril-d8 (Major) has a density of 1.3±0.1 g/cm3, a boiling point of 481.2±55.0 °C at 760 mmHg, and a vapour pressure of 0.0±1.2 mmHg at 25°C . It also has an enthalpy of vaporization of 71.7±3.0 kJ/mol and a flash point of 244.8±31.5 °C .科学的研究の応用

Antiviral Mechanism and Efficacy

Pleconaril-d8 (Major) functions as an antipicornaviral agent by binding to a hydrophobic pocket in the viral capsid, inducing conformational changes that lead to altered receptor binding and prevention of viral uncoating. This mechanism is central to its therapeutic efficacy against picornaviruses, including rhinoviruses and enteroviruses. Pleconaril has demonstrated clinical efficacy in reducing the duration and intensity of symptoms in children and adults with enteroviral meningitis and in adults with rhinoviral respiratory tract infections. It also shows potential in treating severe life-threatening enteroviral infections in newborns and immunocompromised individuals (Romero, 2001).

Clinical Studies and Virus Susceptibility

Clinical studies have highlighted the relationship between pleconaril susceptibility and clinical outcomes in treating common colds caused by rhinoviruses. The magnitude of symptomatic improvement in pleconaril-treated subjects is notably related to the drug susceptibility of the infecting virus, with a strong correlation between pleconaril susceptibility of the baseline virus isolate and the reduction in symptom duration compared to placebo-treated subjects (Pevear et al., 2005).

Antiviral Resistance and Structural Insights

Resistance to pleconaril, particularly in enteroviruses, has been a subject of study, revealing insights into the genetic and structural characteristics of resistance. Pleconaril-resistant strains exhibit conformational changes in the viral capsid that prevent pleconaril docking, with specific substitutions in the hydrophobic pocket region of VP1 contributing to resistance. This emphasizes the need for ongoing studies on the biological properties and transmissibility of these variant viruses (Benschop et al., 2015).

Pharmacokinetics and Drug Interaction

Pleconaril's impact on hepatic cytochrome P450 (CYP) 3A activity has been evaluated, showing that it can influence the metabolism of other drugs. For instance, pleconaril increased hepatic CYP3A activity in healthy adults, as assessed by the metabolism of intravenous midazolam. The duration of increased CYP3A activity by pleconaril was at least 6 days but no longer than 13 days after pleconaril discontinuation (Ma et al., 2006).

作用機序

Target of Action

Pleconaril-d8 primarily targets the viral protein 1 (VP1) , which is the major protein that makes up the capsid (shell) of picornaviruses . This protein plays a crucial role in the life cycle of the virus, making it an ideal target for antiviral drugs.

Mode of Action

Pleconaril-d8 binds to a hydrophobic pocket in VP1 . This binding renders the viral capsid rigid and compressed, preventing the uncoating of its RNA . As a result, the virus is stopped from attaching to the host cell and causing infection .

Biochemical Pathways

It is known that the compound inhibits viral replication . By preventing the uncoating of viral RNA, Pleconaril-d8 disrupts the viral life cycle and prevents the virus from multiplying within host cells .

Pharmacokinetics

Pleconaril-d8 has an oral bioavailability of 70% . It is highly protein-bound (>99%) .

Result of Action

The primary result of Pleconaril-d8’s action is the inhibition of viral replication . By binding to VP1 and preventing the uncoating of viral RNA, Pleconaril-d8 stops the virus from attaching to the host cell and causing infection . This can help to reduce the severity and duration of viral infections.

将来の方向性

There are currently no vaccines or antivirals against EV-D68 . In this review, the authors discuss recent progress in developing EV-D68 antivirals by targeting different stages of the viral replication cycle . They also provide insights regarding future directions of EV-D68 antiviral drug discovery and the criteria for drugs to reach clinical trials .

生化学分析

Biochemical Properties

Pleconaril-d8 (Major) plays a significant role in biochemical reactions. It acts by inhibiting viral replication . The compound interacts with viral protein 1, the major protein which makes up the capsid (shell) of picornaviruses . This interaction is highly specific as Pleconaril-d8 (Major) binds to a hydrophobic pocket within the capsid protein .

Cellular Effects

Pleconaril-d8 (Major) has profound effects on various types of cells and cellular processes. It prevents the virus from attaching to the host cell and causing infection . This influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The mechanism of action of Pleconaril-d8 (Major) involves its binding to a hydrophobic pocket in viral protein 1 . This renders the viral capsid rigid and compressed and prevents the uncoating of its RNA . As a result, the virus is stopped from attaching to the host cell and causing infection .

Temporal Effects in Laboratory Settings

It has been used on a compassionate-release basis to treat patients with potentially life-threatening enterovirus infections .

Metabolic Pathways

It has been found to induce CYP3A enzyme activity, therefore increasing the risk for serious drug interactions .

Transport and Distribution

It is known that it prevents the virus from attaching to the host cell and causing infection .

Subcellular Localization

It is known that it prevents the virus from attaching to the host cell and causing infection .

特性

IUPAC Name |

3-[2,6-dideuterio-4-[3-(3-methyl-1,2-oxazol-5-yl)propoxy]-3,5-bis(trideuteriomethyl)phenyl]-5-(trifluoromethyl)-1,2,4-oxadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18F3N3O3/c1-10-7-13(16-22-17(27-24-16)18(19,20)21)8-11(2)15(10)25-6-4-5-14-9-12(3)23-26-14/h7-9H,4-6H2,1-3H3/i1D3,2D3,7D,8D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQOXLKOJHVFTRN-SKJDFIQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1OCCCC2=CC(=NO2)C)C)C3=NOC(=N3)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1C([2H])([2H])[2H])OCCCC2=CC(=NO2)C)C([2H])([2H])[2H])[2H])C3=NOC(=N3)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18F3N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40858325 | |

| Record name | 3-{3,5-Bis[(~2~H_3_)methyl]-4-[3-(3-methyl-1,2-oxazol-5-yl)propoxy](~2~H_2_)phenyl}-5-(trifluoromethyl)-1,2,4-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40858325 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

389.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1346602-36-5 | |

| Record name | 3-{3,5-Bis[(~2~H_3_)methyl]-4-[3-(3-methyl-1,2-oxazol-5-yl)propoxy](~2~H_2_)phenyl}-5-(trifluoromethyl)-1,2,4-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40858325 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[2-[2-(2-Aminoethylamino)ethyliminomethyl]phenyl]azanide; nickel](/img/structure/B584121.png)

![4,7-Dimethoxy-1H-pyrrolo[2,3-c]pyridine hydrochloride](/img/structure/B584126.png)

![[1,1-Biphenyl]-2,2-diol,4,4-dimethoxy-](/img/structure/B584133.png)

![2-[2-(Dimethylamino)ethyl]-1-indanone-d6](/img/structure/B584134.png)

![Ethyl 4-[5-[2-[tert-butyl(dimethyl)silyl]oxyethyl-(2-chloroethyl)amino]-1-methylbenzimidazol-2-yl]butanoate](/img/structure/B584138.png)